molecular formula C12H9ClFNO B1319688 3-Chloro-2-(3-fluorophenoxy)aniline CAS No. 937604-57-4

3-Chloro-2-(3-fluorophenoxy)aniline

Cat. No.: B1319688
CAS No.: 937604-57-4
M. Wt: 237.66 g/mol
InChI Key: MZZRTUWQMILEDU-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-5-2-6-11(15)12(10)16-9-4-1-3-8(14)7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRTUWQMILEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279456
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
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Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-57-4
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-fluorophenoxy)benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 2 3 Fluorophenoxy Aniline

Retrosynthetic Analysis of 3-Chloro-2-(3-fluorophenoxy)aniline

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches centered around the formation of the diaryl ether bond. This bond can be formed via a nucleophilic aromatic substitution (SNAr) type reaction, such as the Ullmann condensation or the Buchwald-Hartwig O-arylation.

Route A involves disconnecting the C-O bond between the two aromatic rings. This leads to two key precursors: 3-fluorophenol (B1196323) and a derivative of 2,6-dichloroaniline. A plausible precursor for the aniline (B41778) component is 1,2-dichloro-3-nitrobenzene. Following the ether formation, a subsequent reduction of the nitro group would yield the final product.

Route B also involves the disconnection of the diaryl ether C-O bond but with the functionalities arranged differently on the precursors. This approach would utilize 2-amino-6-chlorophenol (B183061) and a halo-substituted 3-fluorobenzene, such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene. This route has the advantage of introducing the amino group at an earlier stage.

A third, less common, but conceptually possible disconnection could involve the formation of the C-N bond at a late stage, for instance, via a Buchwald-Hartwig amination of a pre-formed diaryl ether. However, the first two routes are generally more established for this class of compounds.

Established Synthetic Routes and Their Optimizations

Based on the retrosynthetic analysis, two principal synthetic pathways are considered established for the synthesis of analogous diaryl ether anilines. These are the Ullmann condensation and the Buchwald-Hartwig O-arylation.

Exploration of Precursor Derivatives for Synthesis

The successful synthesis of this compound is highly dependent on the selection and preparation of appropriate precursors.

For Route A , the key precursors are 3-fluorophenol and 1,2-dichloro-3-nitrobenzene. 3-fluorophenol is a commercially available reagent. The synthesis of 1,2-dichloro-3-nitrobenzene can be achieved through the nitration of 1,2-dichlorobenzene.

For Route B , the precursors are 2-amino-6-chlorophenol and a halogenated 3-fluorobenzene. The synthesis of 2-amino-6-chlorophenol can be accomplished by the reduction of 2-chloro-6-nitrophenol, which in turn can be prepared by the selective nitration of 2-chlorophenol. mdpi.com 1-Bromo-3-fluorobenzene is a suitable coupling partner and can be synthesized via the bromination of fluorobenzene, although this can lead to isomeric mixtures requiring careful purification. nih.govacs.org

Comparative Analysis of Different Synthetic Pathways

Both the Ullmann condensation and the Buchwald-Hartwig O-arylation present viable methods for the construction of the diaryl ether linkage in this compound.

The Ullmann condensation is a classical method that typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org For the synthesis of the target molecule via Route A, this would involve the coupling of 3-fluorophenol with 1,2-dichloro-3-nitrobenzene. A subsequent reduction of the nitro group would be necessary. The use of iron, tin, or zinc in an acidic medium, or catalytic hydrogenation with catalysts like Raney nickel, can be employed for this reduction, with the choice of reagent being critical to avoid dehalogenation. commonorganicchemistry.com

The Buchwald-Hartwig O-arylation is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction. organic-chemistry.orgorganic-chemistry.org This method could be applied to both Route A and Route B. For instance, coupling 3-fluorophenol with 1,2-dichloro-3-nitrobenzene using a palladium catalyst and a suitable phosphine (B1218219) ligand would form the diaryl ether, which would then be reduced. Alternatively, coupling 2-amino-6-chlorophenol with 1-bromo-3-fluorobenzene would directly lead to a precursor that only requires protection/deprotection steps, if any.

FeatureUllmann CondensationBuchwald-Hartwig O-arylation
Catalyst Copper (often stoichiometric or high loading)Palladium (catalytic amounts)
Ligands Often not required, but can improve efficiencyPhosphine-based or N-heterocyclic carbenes
Reaction Temperature High (often >150 °C)Milder (can be room temperature to 120 °C)
Substrate Scope More limited, often requires activated aryl halidesBroader, tolerates a wider range of functional groups
Byproducts Can generate significant inorganic wasteGenerally cleaner, but catalyst removal can be an issue

Development of Novel Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods. These can be applied to the synthesis of this compound.

Catalytic Approaches in this compound Synthesis

Modern catalytic systems offer significant improvements over traditional methods. For the Ullmann condensation, the use of nano-copper catalysts or copper complexes with specific ligands can lead to higher yields and milder reaction conditions. For the Buchwald-Hartwig reaction, the development of highly active palladium pre-catalysts and bulky electron-rich phosphine ligands allows for the coupling of less reactive aryl chlorides, which are often more readily available and cost-effective than bromides or iodides. commonorganicchemistry.com

A novel approach could involve a formal oxygen insertion between Suzuki-Miyaura coupling partners. acs.org This would involve the reaction of an aryl boronic acid with an aryl halide in the presence of an oxidant and a palladium catalyst, offering a complementary disconnection strategy.

The selective reduction of the nitro group in the presence of the diaryl ether and halogen substituents is crucial. Catalytic hydrogenation using sulfided platinum or other chemoselective catalysts can achieve this transformation with high efficiency and minimal side reactions like dehalogenation. nih.gov

Green Chemistry Principles Applied to Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These can be effectively applied to the synthesis of this compound.

Atom Economy: Catalytic methods like the Buchwald-Hartwig arylation inherently have a higher atom economy compared to stoichiometric reactions.

Use of Safer Solvents: Traditional solvents for cross-coupling reactions like toluene (B28343) and dioxane are being replaced by greener alternatives. acsgcipr.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water (using micellar catalysis) have been shown to be effective for Buchwald-Hartwig reactions. mdpi.comnsf.gov Solvent-free Ullmann reactions have also been reported, further reducing environmental impact. rsc.org

Energy Efficiency: The development of more active catalysts that allow for lower reaction temperatures contributes significantly to energy efficiency. Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption. organic-chemistry.org

Use of Renewable Feedstocks: While not directly applicable to the core structure of the target molecule, the use of bio-based solvents like eucalyptol (B1671775) represents a step towards more sustainable chemical production. mdpi.com

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing synthetic routes with fewer steps and higher yields.
Atom Economy Utilizing catalytic reactions (e.g., Buchwald-Hartwig) over stoichiometric ones.
Less Hazardous Chemical Syntheses Employing less toxic reagents and catalysts.
Designing Safer Chemicals (Not directly applicable to synthesis methodology)
Safer Solvents and Auxiliaries Using green solvents like 2-MeTHF, CPME, or water instead of traditional organic solvents. mdpi.comacsgcipr.orgnsf.gov
Design for Energy Efficiency Employing highly active catalysts to lower reaction temperatures or using microwave irradiation. organic-chemistry.org
Use of Renewable Feedstocks Utilizing bio-derived solvents where possible. mdpi.com
Reduce Derivatives Designing routes that avoid unnecessary protection and deprotection steps.
Catalysis Preferring catalytic methods (Pd or Cu catalysis) over stoichiometric reagents. organic-chemistry.orgorganic-chemistry.org
Design for Degradation (Not directly applicable to synthesis methodology)
Real-time Analysis for Pollution Prevention In-process monitoring to optimize reaction conditions and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases.

Stereochemical Control and Regioselectivity in Synthesis

Control of Chirality in Analogues (if applicable)

Chirality in analogues of this compound could arise from several structural features, most notably from the introduction of stereocenters on substituents or through the phenomenon of atropisomerism in the diaryl ether core. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the context of diaryl ethers, if the substituents ortho to the ether linkage are sufficiently bulky, rotation around the C-O bonds can be restricted, leading to stable, separable enantiomers.

Recent advancements in catalysis have provided powerful tools for the enantioselective synthesis of such axially chiral diaryl ethers. One notable method involves the use of N-heterocyclic carbene (NHC) catalysis for the atroposelective esterification of prochiral dialdehydes. nih.govrsc.org This process can lead to the construction of enantioenriched axially chiral diaryl ethers with high enantioselectivity. nih.govrsc.org Mechanistic studies suggest that kinetic resolutions play a key role in enhancing the chiral induction. rsc.org The resulting axially chiral diaryl ethers exhibit high rotational barriers, ensuring their stereochemical stability for further chemical transformations. nih.gov

Another approach to introducing chirality is through the synthesis of analogues bearing chiral centers within their structure, for instance, in substituents attached to the aniline or phenoxy rings. The synthesis of chiral sulfonimidamides, which are analogues of sulfonamides where one oxygen is replaced by an imine, demonstrates how chirality can be controlled at a sulfur atom. wur.nl Enantiospecific nucleophilic substitution reactions on chiral sulfonimidoyl fluorides with anilines, for example, can proceed with inversion of the stereocenter at the sulfur atom, yielding chiral products. wur.nl Such methods are crucial for creating structurally diverse molecules with specific three-dimensional arrangements.

The stereoselective preparation of molecules with distant stereocenters can also be relevant for more complex analogues. acs.org These methods often rely on catalytic processes that can set multiple stereocenters in a controlled manner. acs.org While not directly applied to the named compound, these principles form the basis for creating chiral analogues for various applications.

Regioselective Functionalization Techniques

The primary challenge in the synthesis of this compound is achieving the correct regioselectivity during the formation of the diaryl ether bond. This typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide attacks an activated aryl halide, or a copper-catalyzed Ullmann condensation. organic-chemistry.org The starting materials would likely be a derivative of 1,2,3-trisubstituted benzene, for example, a dihalo-aniline or a dihalo-nitrobenzene reacting with 3-fluorophenol.

The regioselectivity of such reactions is governed by the electronic effects of the substituents already present on the aromatic ring. In nucleophilic aromatic substitution, the reaction is accelerated by the presence of electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group (a halide). masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.com An amino group (-NH₂), being an electron-donating group, is an activator for electrophilic aromatic substitution and would generally deactivate the ring towards nucleophilic attack. For this reason, the ether linkage is often formed when a nitro group is present, which is later reduced to the aniline.

For a hypothetical synthesis starting from 2,3-dichloro-1-nitrobenzene and 3-fluorophenoxide, the nitro group would activate the ortho (C2) and para (C6, which is not present) positions to nucleophilic attack. Therefore, the substitution would be expected to occur preferentially at the C2 position, displacing the chlorine atom to form 2-(3-fluorophenoxy)-3-chloro-1-nitrobenzene. Subsequent reduction of the nitro group would yield the desired this compound.

The directing effects of substituents are crucial. For instance, in electrophilic aromatic substitution, an amino group is a strong ortho-, para-director. jove.comorganicchemistrytutor.commasterorganicchemistry.com In nucleophilic aromatic substitution, however, the outcome is dictated by the position of the leaving group relative to an electron-withdrawing group. masterorganicchemistry.com The Ullmann condensation, a copper-catalyzed coupling, offers an alternative route. organic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols with various ligands allow the reaction to proceed under milder conditions. organic-chemistry.org The regioselectivity in Ullmann reactions can also be influenced by the electronic nature of the substituents and the specific ligand and copper source used.

The table below summarizes the directing effects of relevant functional groups in aromatic substitution reactions, which are fundamental to understanding the regioselective synthesis of the target molecule.

Functional GroupTypeDirecting Effect in Electrophilic Aromatic SubstitutionInfluence on Nucleophilic Aromatic Substitution
-NH₂ (Amino)Activating, Electron-DonatingOrtho, ParaDeactivating
-NO₂ (Nitro)Deactivating, Electron-WithdrawingMetaActivating (at ortho/para positions)
-Cl (Chloro)Deactivating, Electron-Withdrawing (Inductive)Ortho, ParaLeaving Group
-OH (Hydroxyl)Activating, Electron-DonatingOrtho, ParaNucleophile (as phenoxide)
-F (Fluoro)Deactivating, Electron-Withdrawing (Inductive)Ortho, ParaPoor Leaving Group, but possible in SNAr

This understanding of substituent effects is critical for designing a synthetic route that selectively yields the desired 2,3-disubstituted aniline pattern over other possible isomers.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 3 Fluorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions on 3-Chloro-2-(3-fluorophenoxy)aniline

The susceptibility of this compound to electrophilic aromatic substitution (SEAr) is governed by the directing effects of its substituents. The aniline (B41778) moiety (-NH2) is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the chloro (-Cl) and fluorophenoxy groups are deactivating, with the halogen exerting an ortho, para-directing influence through resonance, and the phenoxy group's influence being more complex.

Detailed experimental studies on the nitration of this compound have elucidated the regioselectivity of this reaction. Treatment with a mixture of nitric acid and sulfuric acid yields a mixture of isomeric products, with the primary products resulting from substitution on the aniline ring. The directing power of the amino group typically leads to substitution at the positions ortho and para to it. However, under strongly acidic conditions, the aniline can be protonated to form the anilinium ion, which is a meta-director.

Table 1: Regioselectivity in the Nitration of this compound

Reagents Product(s) Observations

Functional Group Transformations of the Aniline Moiety

The aniline functional group in this compound is amenable to a variety of chemical transformations. Diazotization, a key reaction of primary aromatic amines, can be achieved by treating the compound with a cold, acidic solution of sodium nitrite. This reaction forms a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

For instance, the diazonium salt can undergo Sandmeyer reactions to introduce cyano, halo, or hydroxyl groups. Alternatively, it can be used in azo coupling reactions with activated aromatic compounds to form azo dyes.

Table 2: Representative Functional Group Transformations of the Aniline Moiety

Reaction Reagents Product Type
Diazotization NaNO2, HCl (aq), 0-5 °C Diazonium Salt
Sandmeyer (Cyanation) CuCN Aryl Nitrile
Sandmeyer (Chlorination) CuCl Aryl Chloride

Reactions Involving the Phenoxy Moiety and Fluorine Atom

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. Cleavage of this ether bond typically requires harsh reagents such as strong protic acids (e.g., HBr, HI) at elevated temperatures.

The fluorine atom on the phenoxy ring is largely unreactive towards nucleophilic displacement under normal conditions, as is characteristic of aryl fluorides without strong electron-withdrawing groups in ortho or para positions.

Oxidation and Reduction Chemistry of this compound

The aniline moiety of this compound is susceptible to oxidation. The use of strong oxidizing agents can lead to the formation of complex products, including polymeric materials. Milder oxidizing agents may lead to the formation of corresponding nitroso or nitro compounds, though careful control of reaction conditions is necessary to achieve selectivity.

Conversely, the aromatic rings of this compound can be reduced under catalytic hydrogenation conditions. This typically requires high pressures of hydrogen gas and a noble metal catalyst, such as palladium or platinum. The reduction can lead to the saturation of one or both aromatic rings, depending on the reaction conditions.

Investigation of Reaction Kinetics and Thermodynamics

Kinetic studies on reactions involving chloroanilines have provided insights into their reactivity. For instance, the degradation of chloroanilines has been shown to follow pseudo-first-order kinetics under certain photocatalytic conditions. While specific kinetic data for this compound is not extensively documented, the reactivity is expected to be influenced by the electronic effects of the substituents. The electron-donating nature of the amino group and the electron-withdrawing nature of the halogens will impact the activation energies of various reactions.

Thermodynamic data for this compound is not widely available in the literature. However, computational methods can be employed to estimate properties such as the enthalpy of formation and Gibbs free energy, which are crucial for predicting the feasibility and spontaneity of its chemical reactions.

Derivatization and Functionalization Strategies for 3 Chloro 2 3 Fluorophenoxy Aniline Scaffolds

Directed Functionalization of Aromatic Rings (Ortho, Meta, Para)

The functionalization of the two aromatic rings in 3-chloro-2-(3-fluorophenoxy)aniline is governed by the directing effects of the existing substituents. The aniline (B41778) ring contains a strongly activating, ortho, para-directing amino group (-NH₂) and a deactivating, ortho, para-directing chloro group (-Cl). The second ring contains a deactivating, ortho, para-directing fluoro group (-F) and an activating, ortho, para-directing phenoxy ether linkage (-OAr).

A powerful technique for achieving high regioselectivity is Directed ortho-Metalation (DoM) . wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation at the nearest ortho position. wikipedia.org In the context of this compound, both the primary amine and the ether oxygen can serve as DMGs.

To effectively use the amine as a DMG, it is often necessary to first protect it, for instance as an N-BOC (tert-butoxycarbonyl) group, which is a known DMG. acs.org This directs lithiation specifically to the position ortho to the amine. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents. organic-chemistry.org

Directing GroupPotential Site of LithiationPotential Electrophiles (E+)Resulting Product
N-H (as N-BOC)C3 of the aniline ringAlkyl halides, CO₂, Aldehydes3-Substituted aniline derivative
Ether OxygenC2' or C6' of the fluorophenyl ringSilyl halides, Boronic estersFunctionalized fluorophenyl ring

Standard electrophilic aromatic substitution reactions are less precise. On the aniline ring, the powerful activating effect of the amino group would likely direct incoming electrophiles to the positions ortho and para to it (C3 and C5), though steric hindrance from the adjacent phenoxy group might disfavor the C3 position.

Synthesis of N-Substituted Derivatives of this compound

The primary amine group is a key site for derivatization, allowing for the synthesis of a wide array of N-substituted analogs. These reactions typically involve the nucleophilic attack of the amine nitrogen on an electrophilic center. Common strategies include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled alternative.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a highly efficient and common transformation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonamides.

N-Arylation: Formation of a diarylamine through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its chemical reactivity and biological activity. For example, the addition of a bulky N-substituent can provide steric shielding and alter the conformation of the diaryl ether linkage.

Reaction TypeReagent ExampleFunctional Group Introduced
N-AcylationAcetyl ChlorideAmide (-NHC(O)CH₃)
N-SulfonylationTosyl ChlorideSulfonamide (-NHSO₂Ar)
N-AlkylationBenzyl BromideSecondary Amine (-NHCH₂Ph)
Reductive AminationBenzaldehyde, NaBH(OAc)₃Secondary Amine (-NHCH₂Ph)

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing Halogenated Sites

The chloro-substituent on the aniline ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are less reactive than corresponding bromides or iodides, modern catalyst systems with specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have made these transformations highly efficient. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. nih.govresearchgate.net This is one of the most versatile methods for C-C bond formation due to the mild reaction conditions and commercial availability of reagents. nih.gov

Heck Reaction: This involves the coupling of the aryl chloride with an alkene to create a substituted alkene. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst and a base. wikipedia.org The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst and reaction conditions. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, yielding an arylethyne. wikipedia.orglibretexts.org It characteristically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free versions have also been developed. organic-chemistry.org

The fluoro-substituent on the other ring is generally unreactive under standard palladium-catalyzed cross-coupling conditions, allowing for selective functionalization at the chloro-position.

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraPhenylboronic AcidPd(OAc)₂, XPhos, K₃PO₄Biphenyl derivative
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDiphenylacetylene derivative

Cyclization and Heterocycle Formation from this compound Precursors

The ortho-aminophenoxy structural motif within this compound is a valuable precursor for synthesizing fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of pharmacologically relevant scaffolds like dibenzo[b,f] wikipedia.orgcambridgemedchemconsulting.comoxazepines and related structures.

One common strategy involves first acylating the aniline nitrogen, followed by an intramolecular cyclization reaction, such as a Bischler-Napieralski or Pictet-Spengler type reaction, although these are more common for other backbones. A more direct approach is an oxidative cyclization. Base-assisted cyclization accompanied by an oxidant can forge the new heterocyclic ring. nih.gov For instance, a nucleophilic 5-exo-trig cyclization involving the ortho-amino group can lead to the formation of an indoline-3-one derivative under specific oxidative conditions. nih.gov

Another powerful method is the intramolecular version of the Heck reaction. If a suitable alkene moiety is introduced onto the amine nitrogen, an intramolecular Heck reaction can be used to construct a new ring system by coupling with the chloro-substituted position. libretexts.org

Cyclization StrategyKey Precursor ModificationResulting Heterocycle (Example)
Intramolecular Buchwald-HartwigN-acylation followed by reductionDihydrodibenzoxazepine
Intramolecular Heck ReactionN-allylationAllyl-dihydro-benzoxazine
Oxidative CyclizationNone (direct) or with prior modificationIndoline-based heterocycles

Introduction of Bio-isosteric Replacements in Derived Compounds

Bio-isosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its activity, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. spirochem.comresearchgate.net This involves substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

For derivatives of this compound, several bio-isosteric replacements could be envisioned:

Halogen Replacement: The chloro group could be replaced with other groups of similar size and electronics, such as a trifluoromethyl (-CF₃) group, a cyano (-CN) group, or a methyl (-CH₃) group. The fluorine atom could be replaced by hydrogen or other small groups. cambridgemedchemconsulting.com

Ether Linkage Replacement: The diaryl ether oxygen (-O-) linkage is a common site for bio-isosteric modification. It can be replaced with linkages such as a methylene (B1212753) (-CH₂-), a sulfur atom (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or an amine (-NH-). These changes can impact the molecule's conformation, lipophilicity, and metabolic stability.

Ring System Replacement: One of the phenyl rings could be replaced with a heterocyclic ring system, such as pyridine, pyrimidine (B1678525), or thiophene. researchgate.net For example, replacing the fluorophenyl ring with a pyridyl ring introduces a basic nitrogen atom, which can alter solubility and receptor-binding interactions. Amide bonds are often replaced by heterocycles like oxadiazoles (B1248032) or triazoles to improve metabolic stability. nih.gov

Original GroupPotential Bio-isostereRationale for Replacement
Chloro (-Cl)Trifluoromethyl (-CF₃)Modify electronics and lipophilicity
Ether (-O-)Sulfide (-S-)Alter bond angle and metabolic profile
Phenyl RingPyridyl RingIntroduce H-bond acceptor, modify solubility
Amide (-CONH-)1,2,3-TriazoleIncrease metabolic stability, alter H-bonding

Role of 3 Chloro 2 3 Fluorophenoxy Aniline As a Synthetic Intermediate and Building Block

Application in the Synthesis of Complex Organic Molecules

The primary and most significant application of 3-Chloro-2-(3-fluorophenoxy)aniline is as a key intermediate in the synthesis of complex, biologically active molecules, particularly pharmaceutical agents. Its structural framework is a component of several potent kinase inhibitors.

A prominent example is its use in the synthesis of Trametinib , an FDA-approved MEK inhibitor used in the treatment of various cancers, including melanoma. In the synthesis of Trametinib, this compound serves as the crucial amine component which is reacted with a pyrimidine (B1678525) derivative to construct the core of the final drug molecule.

While direct published examples for this specific isomer can be limited, the utility of the general structural class is well-documented. Closely related isomers, such as 3-Chloro-4-(4-fluorophenoxy)aniline and 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394), are extensively used as intermediates for other targeted therapies. nih.govsigmaaldrich.com For instance, 3-Chloro-4-(4-fluorophenoxy)aniline is a building block for aryl carboxamide derivatives that target death-associated protein kinase 1 (DAPK1), while 3-chloro-4-(3-fluorobenzyloxy)aniline is a key precursor for analogues of Lapatinib and Gefitinib, which are dual EGFR/ErbB-2 kinase inhibitors. google.com This highlights the importance of the substituted chloro-phenoxy-aniline scaffold in generating molecules with high therapeutic potential.

Precursor MoleculeResulting Complex Molecule/Drug ClassTherapeutic Target
This compoundTrametinibMEK1/MEK2 Kinase
3-Chloro-4-(4-fluorophenoxy)anilineAryl carboxamide derivatives DAPK1 Kinase
3-chloro-4-(3-fluorobenzyloxy)anilineLapatinib / Gefitinib analogues google.comEGFR/ErbB-2 Kinase google.com

Development of New Synthetic Methodologies Using this compound as a Key Precursor

The primary utility of this compound reported in the scientific literature is as a building block for target-oriented synthesis rather than as a foundational substrate for the development of new, broadly applicable synthetic methodologies. Its value lies in its application within established reaction types, such as nucleophilic aromatic substitution or amide coupling, to create specific, high-value products.

However, the synthesis of this intermediate and its relatives is a subject of methodological improvement. For example, patents describe optimized routes to produce related compounds like 3-chloro-4-(3-fluorobenzyloxy)aniline that avoid harsh steps like nitration, thereby improving the safety and environmental profile of the process. google.com These advancements focus on making the building block more accessible, which in turn facilitates its use in the synthesis of complex molecules.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govnih.gov Anilines are a common component in many named MCRs, including the Ugi, Passerini, and Kabachnik-Fields reactions, where they provide the nitrogen atom for the resulting scaffold. nih.gov

Theoretically, this compound is an ideal candidate for the amine component in such reactions.

In an Ugi four-component reaction , it could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acetamidocarboxamides.

In a Kabachnik-Fields reaction , it could condense with an aldehyde and a dialkyl phosphite (B83602) to produce α-aminophosphonates, which are structures of interest in medicinal chemistry. mdpi.com

Despite this potential for efficient molecular construction, a review of published scientific literature and patents did not yield specific examples where this compound has been explicitly integrated into a multicomponent reaction. Its use appears to be dominated by more traditional, stepwise synthetic approaches.

Precursor for Advanced Materials and Ligands

Beyond its role in medicinal chemistry, the structure of this compound suggests potential, though currently underexplored, applications as a precursor for advanced materials and specialized ligands.

Advanced Materials: The aromatic rings and the reactive amine group could allow for its incorporation into high-performance polymers. For example, it could be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The fluorine and chlorine atoms would be expected to impart enhanced thermal stability, chemical resistance, and specific dielectric properties to the resulting material.

Ligand Synthesis: The aniline (B41778) nitrogen and the oxygen of the ether linkage provide potential coordination sites for metal ions. The molecule could be further elaborated to create bidentate or polydentate ligands for use in catalysis. The specific electronic and steric profile, influenced by the halogen substituents, could be used to fine-tune the behavior of a metal catalyst.

However, based on a review of available literature, there are no specific, published instances of this compound being utilized as a precursor for the synthesis of advanced materials or as a ligand for catalytic applications. Its application remains focused within the domain of small-molecule organic synthesis for pharmaceutical purposes.

Investigation of Structure Activity Relationships and Molecular Recognition of 3 Chloro 2 3 Fluorophenoxy Aniline Derivatives in Vitro Contexts

Rational Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Profiling

The synthesis of these analogs often begins with commercially available starting materials. For instance, substituted 2-aminophenols can be reacted with appropriate fluoro- or chloro-substituted phenylboronic acids under conditions such as the Chan-Lam coupling reaction to form the diaryl ether linkage. Subsequent modifications, such as the introduction of the chloro-substituent on the aniline (B41778) ring, can be achieved through electrophilic aromatic substitution reactions. The synthesis of a series of analogs with varied substitution patterns on both aromatic rings allows for a comprehensive SAR study. For example, moving the position of the fluorine or chlorine atoms, or introducing different functional groups, can provide insights into the electronic and steric requirements for optimal biological activity.

A general synthetic route might involve the condensation of a substituted aminophenol with a fluorinated phenol (B47542) derivative. For example, 2-amino-3-chlorophenol could be coupled with 1-bromo-3-fluorobenzene (B1666201) using a copper- or palladium-catalyzed cross-coupling reaction to yield the desired 3-chloro-2-(3-fluorophenoxy)aniline scaffold. Analogs can then be synthesized by utilizing a variety of commercially available substituted phenols and anilines.

Ligand-Target Binding Studies in Model Systems (e.g., Enzyme Assays, Receptor Binding Assays)

To determine the biological activity of newly synthesized analogs, in vitro ligand-target binding studies are essential. These assays, which include enzyme inhibition and receptor binding assays, provide quantitative data on the potency and selectivity of the compounds. While specific binding data for this compound is not extensively available in the public domain, studies on structurally related compounds can provide valuable insights.

For instance, a study on the antimalarial activity of a related compound, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), demonstrated its efficacy against different strains of Plasmodium falciparum. nih.gov The inhibitory concentrations (IC50) were determined using in vitro antiplasmodial activity assays. nih.gov Such data, when available for a series of analogs, is crucial for establishing a clear SAR.

Table 1: In Vitro Antiplasmodial Activity of a 3-Chloro-Phenoxy-Aniline Derivative

Compound Parasite Strain IC50 (ng/mL)
Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) P. falciparum (3D7) 11.47 ± 1.3
P. falciparum (W2) 1.45 ± 0.26
Artesunate (Reference) P. falciparum (3D7) 4.66 ± 0.93

This table is generated based on data for a structurally related analog to illustrate the type of data obtained from such studies. nih.gov

These assays are fundamental for understanding how structural modifications impact the binding affinity of the compounds to their molecular targets. A comprehensive screening against a panel of enzymes and receptors would be necessary to fully characterize the pharmacological profile of this compound and its derivatives.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods are powerful tools for predicting and rationalizing the interactions between small molecules and their biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such approaches that can be applied to the this compound scaffold.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would involve placing the molecule into the active site of a relevant enzyme or the binding pocket of a receptor. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. For example, the aniline moiety could act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and pi-stacking interactions. The chlorine and fluorine substituents can also influence binding through halogen bonding and by altering the electronic properties of the aromatic rings.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of this compound analogs with known biological data (e.g., IC50 values), a QSAR model can be developed. This model would use molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of new, untested analogs. A statistically significant QSAR model can guide the design of more potent and selective compounds.

Elucidation of Pharmacophore Features and Binding Hotspots from this compound Scaffolds

The integration of SAR data, binding studies, and computational modeling allows for the elucidation of the pharmacophore for a given class of compounds. A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity.

For the this compound scaffold, a hypothetical pharmacophore could include:

A hydrogen bond donor: The primary amine of the aniline ring.

Two aromatic/hydrophobic regions: The chlorinated aniline and fluorinated phenoxy rings.

A hydrogen bond acceptor: The ether oxygen.

Halogen bond donors: The chlorine and fluorine atoms.

The precise spatial arrangement of these features would be critical for effective binding to the target. Identifying these "binding hotspots" is essential for lead optimization. By understanding which parts of the molecule are most important for interaction with the target, medicinal chemists can make more informed decisions about which modifications are likely to improve potency and selectivity. This knowledge can also be used to design novel scaffolds that retain the key pharmacophoric features while having improved pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-(3-fluorophenoxy)aniline?

The synthesis typically involves nucleophilic aromatic substitution. For example, reacting 3-chloroaniline with 3-fluorophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~100–120°C). This method ensures regioselective ether bond formation. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and aromatic ring structure.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification (e.g., observed m/z vs. calculated for C₁₂H₁₀ClFNO).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹). Collision cross-section data via ion mobility spectrometry can further validate structural conformers .

Q. What are the primary research applications of this compound?

The compound serves as:

  • An intermediate in pharmaceuticals , particularly for antimalarial or anticancer agents, due to its halogenated aromatic structure.
  • A proteomics tool for studying protein modifications (e.g., cross-linking agents) via mass spectrometry .
  • A building block in agrochemicals , leveraging its stability and reactivity in pesticide synthesis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations model reaction pathways by analyzing:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • HOMO-LUMO gaps to predict kinetic stability and regioselectivity. For example, the electron-withdrawing fluorine and chlorine substituents lower the LUMO energy, enhancing reactivity toward nucleophilic attack at the para position relative to the amino group .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise due to assay variability or metabolite interference. Strategies include:

  • Dose-response studies to establish EC₅₀/IC₅₀ values for enzyme inhibition (e.g., cytochrome P450 isoforms).
  • Metabolite profiling using LC-MS to identify active vs. inactive derivatives.
  • Comparative structural analysis with analogs (e.g., 3-Chloro-2-(4-chlorophenoxy)aniline) to isolate substituent effects .

Q. How does the electronic effect of substituents influence the compound's interaction with biological targets?

The chloro and fluoro groups exert strong electron-withdrawing effects, increasing the electrophilicity of the aromatic ring. This enhances binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. For instance, the 3-fluorophenoxy moiety may improve metabolic stability by resisting oxidative degradation, as seen in related trifluoromethylated anilines .

Q. What experimental designs are recommended for studying its environmental fate?

  • Photodegradation assays under simulated sunlight (λ > 290 nm) with HPLC monitoring.
  • Soil sorption studies using batch equilibrium methods (e.g., Freundlich isotherms).
  • Aquatic toxicity testing with Daphnia magna or Vibrio fischeri to assess ecotoxicological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.